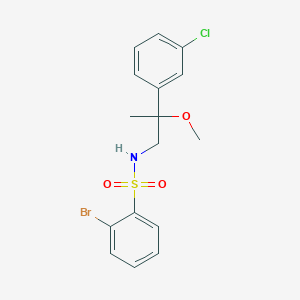

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClNO3S/c1-16(22-2,12-6-5-7-13(18)10-12)11-19-23(20,21)15-9-4-3-8-14(15)17/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDCPFYXZVVHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Substitution: The substitution of a hydrogen atom with a 3-chlorophenyl group.

Methoxylation: The addition of a methoxy group to the propyl chain.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups can influence the compound’s binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide with three closely related sulfonamide derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide | Not Provided | C₁₆H₁₆BrClNO₃S | ~424.73* | 2-bromo, N-(2-(3-chlorophenyl)-2-methoxypropyl) |

| 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide | 848906-56-9 | C₁₀H₁₄BrNO₃S | 306.99 | 2-bromo, N-(3-methoxypropyl) |

| 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide | 941294-30-0 | C₁₂H₈BrF₂NO₂S | 348.16 | 2-bromo, N-(2,4-difluorophenyl) |

| 2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide | 1448051-44-2 | C₁₆H₁₇BrNO₃S₂ | 402.30 | 2-bromo, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl) |

*Estimated based on structural similarity.

Key Observations:

Lipophilicity : The 3-chlorophenyl and methoxy groups in the target compound enhance lipophilicity compared to the simpler 3-methoxypropyl analog . This property may improve membrane permeability but reduce aqueous solubility.

Heterocyclic Influence : The thiophene moiety in 1448051-44-2 introduces π-π stacking capabilities absent in the chlorophenyl-containing target, which may alter receptor binding profiles .

Biological Activity

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide is a complex organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a unique combination of functional groups, including bromine, chlorine, and methoxy, attached to a benzenesulfonamide backbone, which may influence its reactivity and biological interactions.

The molecular formula for 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide is , with a molecular weight of approximately 367.71 g/mol. The presence of halogen substituents and the sulfonamide group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including pH regulation and ion transport. Research has shown that sulfonamides can exhibit selective inhibition against specific isoforms of carbonic anhydrases linked to tumor progression, such as hCA IX and hCA XII .

Antimicrobial Properties

Studies have indicated that compounds similar to 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide exhibit antimicrobial properties. For instance, sulfonamide derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

Anticancer Activity

Research focusing on the anticancer potential of benzenesulfonamides has highlighted their ability to selectively target cancer cells. In vitro assays have demonstrated that compounds with similar structures can induce cytotoxic effects on cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). These studies often utilize assays to measure cell viability and apoptosis induction, revealing that certain derivatives can significantly reduce cell proliferation while sparing normal cells .

Case Studies

- Inhibition of Carbonic Anhydrases : A study investigated a series of benzenesulfonamides for their inhibitory effects on carbonic anhydrase isoforms. Compounds were synthesized and tested against hCA IX and hCA XII, with some derivatives showing IC50 values in the nanomolar range, indicating high potency .

- Cytotoxicity Assays : In a comparative study, various sulfonamide derivatives were tested for their cytotoxic effects on cancer cell lines. For example, certain compounds exhibited selective cytotoxicity towards Hep3B cells with minimal impact on normal L929 cells, suggesting potential therapeutic applications in oncology .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Compounds demonstrated significant inhibition against bacterial strains; effective in preventing biofilm formation. |

| Anticancer Activity | Selective cytotoxicity observed in Hep3B and A549 cell lines; compounds induced apoptosis while sparing normal cells. |

| Carbonic Anhydrase Inhibition | Some derivatives showed potent inhibition against hCA IX and hCA XII; IC50 values ranged from 35.9 nM to 170 nM. |

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of the amine precursor. A stepwise approach is recommended:

Sulfonyl chloride formation : React benzenesulfonyl chloride with bromine under controlled conditions to introduce the bromo substituent .

Amine coupling : Use a nucleophilic substitution reaction between the brominated sulfonyl chloride and 2-(3-chlorophenyl)-2-methoxypropylamine. Optimize reaction time (12-24 hrs) and temperature (60-80°C) to enhance yield .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can the crystal structure of this compound be resolved, and what structural features influence its reactivity?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystallization : Use slow evaporation of a saturated dichloromethane/hexane solution to grow high-quality crystals .

- Key structural parameters : Analyze torsion angles between the sulfonamide group and the methoxypropyl chain, as steric hindrance may affect biological activity. Intermolecular hydrogen bonds (N–H···O) often stabilize the crystal lattice .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to identify deviations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize assays based on sulfonamide pharmacophores:

- Enzyme inhibition : Use fluorometric assays (e.g., carbonic anhydrase inhibition) with varying substrate concentrations (1–100 µM) to determine IC₅₀ values .

- Antimicrobial screening : Follow CLSI guidelines for broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer: Combine molecular docking and molecular dynamics (MD) simulations:

- Docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2). Set grid boxes to cover active sites (e.g., 25 ų for COX-2) .

- MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- ADMET prediction : Apply SwissADME to estimate logP (lipophilicity) and BOILED-Egg model for blood-brain barrier permeability .

Q. How do structural modifications (e.g., halogen substitution) impact biological efficacy, and how can SAR studies be designed?

Methodological Answer: Systematic structure-activity relationship (SAR) strategies include:

- Halogen scanning : Synthesize analogs with Cl/Br/F at the benzene ring and compare IC₅₀ values in enzyme assays. Br enhances electronegativity, potentially improving target affinity .

- Methoxy positional isomerism : Test analogs with methoxy groups at ortho/meta positions to evaluate steric vs. electronic effects .

- Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

Methodological Answer: Address discrepancies through methodological harmonization:

- Standardize protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and cell lines (e.g., HEK293 for cytotoxicity) .

- Control experiments : Include reference compounds (e.g., acetazolamide for carbonic anhydrase) to calibrate inter-lab variability .

- Meta-analysis : Pool data from ≥3 independent studies and apply Cochrane’s Q-test to assess heterogeneity .

Q. What advanced separation techniques can resolve enantiomeric impurities in the synthesis of this chiral sulfonamide?

Methodological Answer: Leverage chiral chromatography or membrane-based methods:

- HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) for baseline separation of enantiomers .

- Membrane enantioselectivity : Test cellulose acetate membranes under countercurrent conditions; enantiomeric excess (ee) >99% can be achieved via selective diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.